6-Bromonicotinoyl chloride

Übersicht

Beschreibung

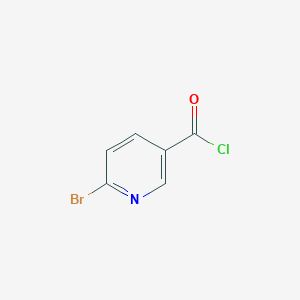

6-Bromonicotinoyl chloride is an organic compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is converted to an acyl chloride. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

6-Bromonicotinoyl chloride can be synthesized from 6-bromonicotinic acid. The typical synthetic route involves the reaction of 6-bromonicotinic acid with thionyl chloride under reflux conditions . The reaction proceeds as follows:

- 6-Bromonicotinic acid is dissolved in thionyl chloride.

- The mixture is heated under reflux for several hours.

- The reaction mixture is then concentrated under reduced pressure to remove excess thionyl chloride.

- The resulting product is purified by co-evaporation with benzene and subsequent extraction with ethyl acetate .

Analyse Chemischer Reaktionen

6-Bromonicotinoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Hydrolysis: In the presence of water, it hydrolyzes to form 6-bromonicotinic acid.

Common reagents used in these reactions include thionyl chloride, boronic acids, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Bromonicotinoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals and agrochemicals.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 6-bromonicotinoyl chloride is primarily based on its reactivity as an acyl chloride. It reacts with nucleophiles to form various derivatives, which can then interact with biological targets or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications.

Vergleich Mit ähnlichen Verbindungen

6-Bromonicotinoyl chloride can be compared with other similar compounds such as:

6-Chloronicotinoyl chloride: Similar structure but with a chlorine atom instead of bromine.

6-Fluoronicotinoyl chloride: Similar structure but with a fluorine atom instead of bromine.

6-Iodonicotinoyl chloride: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the properties imparted by the bromine atom, which can influence the reactivity and stability of the resulting derivatives .

Biologische Aktivität

6-Bromonicotinoyl chloride is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is derived from nicotinic acid and features a bromine substituent at the 6-position of the pyridine ring. It is primarily utilized as an intermediate in organic synthesis, particularly for creating various biologically active compounds. The synthesis typically involves the chlorination of 6-bromonicotinic acid, leading to the formation of the corresponding acyl chloride.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Several studies have reported that derivatives of nicotinic acid exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : Research indicates that certain pyridine derivatives possess antiviral properties. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

- Antioxidant Properties : Nicotinic acid derivatives, including those related to this compound, have been noted for their antioxidant capabilities. These properties are crucial for protecting cells from oxidative stress and related damage .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes that are crucial for microbial survival. For example, nicotinamidases are known to play a role in the metabolism of nicotinamide, and their inhibition can lead to reduced viability in pathogenic organisms .

- Interference with Cellular Processes : The compound may interfere with cellular signaling pathways or metabolic processes essential for pathogen survival. This interference can result in increased susceptibility to other antimicrobial agents .

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that derivatives similar to this compound exhibited broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

- Another investigation highlighted the compound's potential as an antiviral agent, where it was found to inhibit viral replication in vitro, suggesting its utility in developing therapeutic agents against viral infections .

- Research focusing on antioxidant properties indicated that nicotinic acid derivatives could reduce oxidative damage in cellular models, thereby supporting their role in therapeutic applications aimed at oxidative stress-related diseases .

Eigenschaften

IUPAC Name |

6-bromopyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSKIFVMDNEHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634525 | |

| Record name | 6-Bromopyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740841-42-3 | |

| Record name | 6-Bromopyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.